![molecular formula C10H20O2 B13787545 1,4-Cyclohexanedimethanol, 1-ethyl- CAS No. 67663-05-2](/img/structure/B13787545.png)
1,4-Cyclohexanedimethanol, 1-ethyl-
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Overview
Description
1,4-Cyclohexanedimethanol, 1-ethyl- is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethyl group substituent at one of the positions. This compound is a diol, meaning it has two hydroxyl functional groups, which makes it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1-ethyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl terephthalate (DMT) in the presence of a catalyst. The reaction proceeds in two steps:
- Conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) using hydrogen gas.
- Further hydrogenation of DMCD to produce 1,4-Cyclohexanedimethanol, 1-ethyl-.
The reaction conditions typically involve high pressure and temperature, with catalysts such as palladium or copper chromite being used to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of 1,4-Cyclohexanedimethanol, 1-ethyl- often involves continuous processes to ensure high yield and efficiency. The use of specific catalysts and controlled reaction conditions allows for the production of the desired isomer ratio and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedimethanol, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanedicarboxylic acid, while reduction can produce cyclohexane derivatives with varying degrees of saturation .
Scientific Research Applications
Synthesis Process
- Starting Materials : Formaldehyde, crotonaldehyde, and ethyl acrylate.
- Catalysts : Copper-based catalysts are commonly employed for the hydrogenation process.
- Yield : Under optimized conditions (240°C, 4.0 MPa of H2), yields can reach up to 84% for the synthesis of 1,4-cyclohexanedimethanol .
Applications in Polymer Chemistry
-
Polyester Production :
- 1,4-Cyclohexanedimethanol is a crucial co-monomer for producing polyethylene terephthalate (PET) and other polyesters. It enhances the thermal and mechanical properties of the resulting polymers .
- Its use allows for the production of high-performance fibers and films that are essential in textiles and packaging industries.
- Polyurethane Foams :
- Polyester-Carbonate Copolymers :
Cosmetic Applications
1,4-Cyclohexanedimethanol is also gaining traction in the cosmetic industry due to its properties as a solvent and emollient. It can be found in formulations for creams, lotions, and gels.
- Moisturizing Properties : Studies have shown that formulations containing this compound can significantly enhance skin hydration and improve sensory attributes such as consistency and greasiness .
- Stability Enhancer : Its inclusion in cosmetic formulations helps stabilize emulsions, contributing to longer shelf life and efficacy of products.
Case Study 1: Polyester Fiber Production
A significant application of 1,4-cyclohexanedimethanol is in the production of polyester fibers. A study demonstrated that fibers produced from polyesters incorporating this compound exhibited superior dyeing properties without compromising melting points necessary for processing .
Case Study 2: Cosmetic Formulations
In a recent experimental design study focusing on cosmetic formulations using response surface methodology, it was found that incorporating 1,4-cyclohexanedimethanol improved physical properties such as viscosity and skin feel. The study highlighted how varying concentrations affected overall product performance .
Toxicological Considerations
While 1,4-cyclohexanedimethanol has numerous applications, it is essential to consider its safety profile. Toxicological data indicate that it has low toxicity levels; however, further assessments are necessary to establish comprehensive safety guidelines for its use in consumer products .
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedimethanol, 1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the cyclohexane ring provides structural stability and rigidity, which can enhance the mechanical properties of the resulting products .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the ethyl substituent.
1,4-Cyclohexanedicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
1,2-Cyclohexanedicarboxylates: Differ in the position of the functional groups on the cyclohexane ring.
Uniqueness
1,4-Cyclohexanedimethanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the materials it is incorporated into. This compound offers a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
Biological Activity
1,4-Cyclohexanedimethanol, 1-ethyl- (CHDM) is a diol compound that has garnered attention for its potential applications in various fields, including polymer chemistry and biochemistry. This article explores the biological activity of CHDM, focusing on its metabolic pathways, potential applications in drug delivery systems, and its environmental impact.
Chemical Structure and Properties
1,4-Cyclohexanedimethanol, 1-ethyl- is characterized by two hydroxymethyl groups attached to a cyclohexane ring with an ethyl substituent. Its chemical structure can be represented as follows:
This compound is known for its hydrophilic properties due to the presence of hydroxyl groups, making it suitable for various applications in biocompatible materials.
Metabolic Pathways
Recent studies have explored the microbial biosynthesis of CHDM. The metabolic pathway involves several key enzymes such as p-toluate monooxygenase and p-hydroxymethyl benzoate reductase. These enzymes facilitate the conversion of aromatic compounds into CHDM through a series of oxidation and reduction reactions .
Key Enzymatic Pathways:
- p-Toluate Monooxygenase: Catalyzes the initial oxidation of toluate.
- Dihydroxymethyl Benzene Dehydrogenase: Involved in further transformations leading to CHDM.
The biosynthetic production of CHDM can utilize renewable feedstocks like sugars, enhancing its sustainability profile .
Applications in Drug Delivery
CHDM has been investigated for its use in drug delivery systems due to its biocompatibility and ability to form polymeric structures. Research indicates that polyacetal microparticles made from CHDM can degrade under mildly acidic conditions, releasing therapeutic agents in a controlled manner .
Table 1: Comparison of Drug Delivery Systems Using CHDM
Property | CHDM-Based Systems | Conventional Systems |
---|---|---|
Biodegradability | Yes | Varies |
Release Profile | Controlled | Often uncontrolled |
Biocompatibility | High | Moderate to High |
Case Study 1: Microbial Production
A study demonstrated the successful engineering of microbial strains capable of producing CHDM from renewable sources. The engineered organisms utilized specific metabolic pathways that enhanced yield and efficiency .
Case Study 2: Drug Delivery Efficacy
In another study, CHDM-based microparticles were tested for their efficacy in delivering anticancer drugs. The results indicated a significant improvement in drug retention and release profiles compared to traditional systems, suggesting that CHDM can enhance therapeutic outcomes .
Environmental Impact
The environmental assessment of CHDM suggests that its production from renewable resources may reduce reliance on fossil fuels. The use of microbial processes not only minimizes waste but also aligns with sustainability goals in chemical manufacturing .
Properties
CAS No. |
67663-05-2 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h9,11-12H,2-8H2,1H3 |
InChI Key |
JYQMOHNWAKXCDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)CO)CO |
Origin of Product |
United States |
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